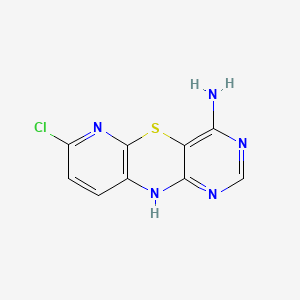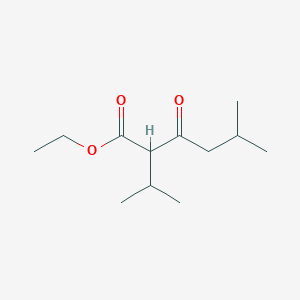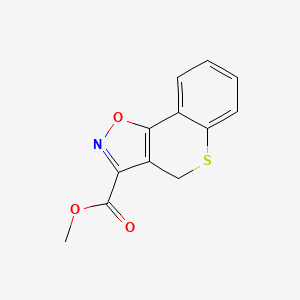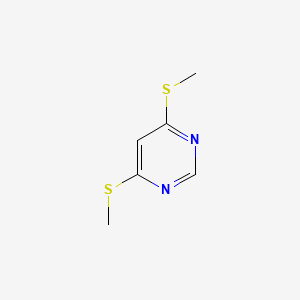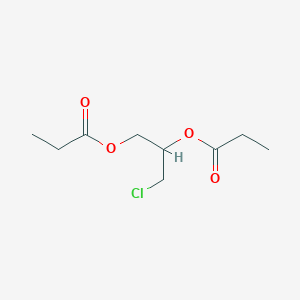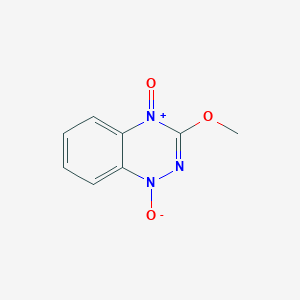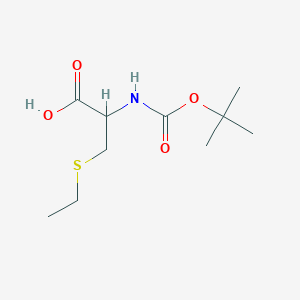
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C27H34O2PBr It is a phosphonium salt that features a triphenylphosphonium group attached to a 3,3-di(propan-2-yloxy)propyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3,3-di(propan-2-yloxy)propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Addition Reactions: The compound can add to unsaturated substrates, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, alkoxides, and amines. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its phosphonium group. The compound can penetrate cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Once inside the cell, it can interact with various biomolecules, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Dimethylamino)propyl-triphenylphosphonium bromide: This compound has a similar phosphonium group but with a different alkyl substituent.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Although structurally different, this compound shares some functional similarities in terms of its use as a stabilizer and antioxidant.
Uniqueness
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide is unique due to its specific combination of a triphenylphosphonium group with a 3,3-di(propan-2-yloxy)propyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C27H35BrO2P+ |
|---|---|
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
3,3-di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1; |
InChI-Schlüssel |
AAVVGPXJZLGGPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


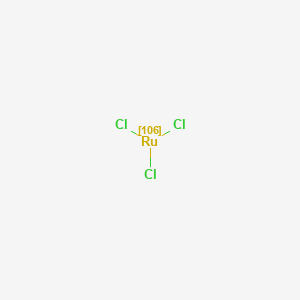

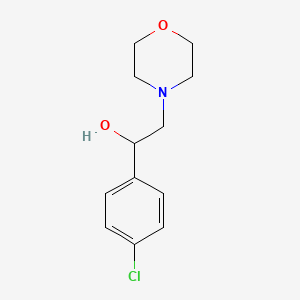
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
